
3-Hydroxyxanthine dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyxanthine dihydrate is a chemical compound with the molecular formula C5H4N4O3·2H2O It is a derivative of xanthine, a purine base found in most body tissues and fluids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyxanthine dihydrate typically involves the hydroxylation of xanthine. One common method is the reaction of xanthine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and drying to obtain the dihydrate form. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyxanthine dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of xanthine, which can have different biological and chemical properties.
Applications De Recherche Scientifique
3-Hydroxyxanthine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The mechanism of action of 3-Hydroxyxanthine dihydrate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism. This inhibition can lead to a decrease in the production of uric acid, making it a potential treatment for conditions like gout.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: The parent compound of 3-Hydroxyxanthine dihydrate.
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase sets it apart from other xanthine derivatives, making it a compound of interest in medical research.
Propriétés
Numéro CAS |
58024-00-3 |
|---|---|
Formule moléculaire |
C5H8N4O5 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
3-hydroxy-7H-purine-2,6-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2 |
Clé InChI |
CNPGCLDOFHRKFD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

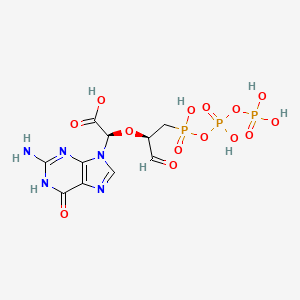
![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
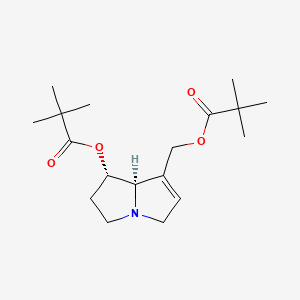
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

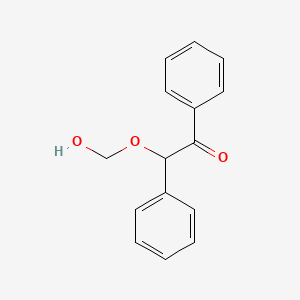
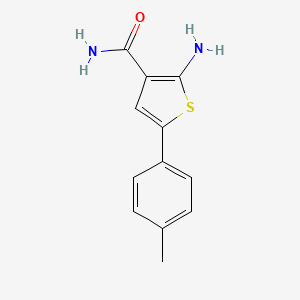

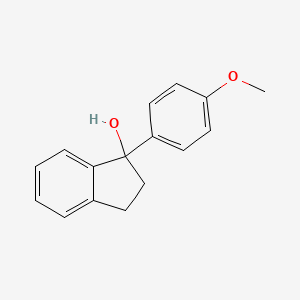
![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
